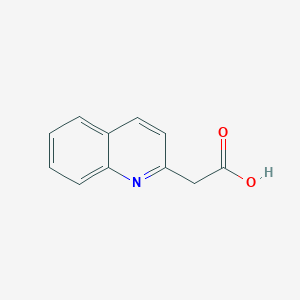

Quinolin-2-ylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-2-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDPFLYDDGYGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Quinolin-2-ylacetic Acid: A Technical Guide to its Chemical Properties, Synthesis, and Applications

Abstract

Quinolin-2-ylacetic acid (CAS No. 284477-00-5) is a heterocyclic carboxylic acid derivative that holds significant interest for researchers in medicinal chemistry and materials science.[][2][3][4][5] Its rigid quinoline core, combined with the reactive acetic acid moiety, makes it a versatile building block for the synthesis of more complex molecules with diverse biological activities.[6] This technical guide provides an in-depth analysis of the chemical and physical properties of this compound, a detailed, field-proven synthetic protocol, its characteristic spectral data, and a discussion of its current and potential applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is characterized by an acetic acid group substituted at the 2-position of a quinoline ring system. This arrangement confers both aromatic and acidic properties to the molecule, influencing its reactivity and potential biological interactions.

Chemical Structure

The structural formula of this compound is C₁₁H₉NO₂.[][7] The molecule consists of a bicyclic aromatic quinoline core with a methylene carboxylic acid group attached to the carbon adjacent to the ring nitrogen.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate solvents for reactions and purification, as well as for analytical method development.

| Property | Value | Reference |

| CAS Number | 284477-00-5 | [][2][3][4][5] |

| Molecular Formula | C₁₁H₉NO₂ | [][7] |

| Molecular Weight | 187.19 g/mol | [][7] |

| IUPAC Name | 2-(quinolin-2-yl)acetic acid | [7] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Data not available | |

| Solubility | Soluble in polar organic solvents | [8] |

| pKa | Data not available (expected to be ~4-5 for the carboxylic acid) |

Synthesis of this compound

While several methods for the synthesis of quinoline derivatives exist, a robust and logical pathway for the preparation of this compound involves a two-step process starting from the readily available 2-methylquinoline (quinaldine). This strategy leverages a classic oxidation followed by a reliable chain-extension reaction.

Overview of Synthetic Strategy

The proposed synthesis involves:

-

Oxidation: The methyl group of 2-methylquinoline is oxidized to a carboxylic acid, yielding quinoline-2-carboxylic acid (quinaldic acid).

-

Homologation: The resulting carboxylic acid undergoes an Arndt-Eistert homologation to insert a methylene (-CH₂-) group, thus forming this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic acid

-

Rationale: The oxidation of an activated methyl group on an aromatic ring is a well-established transformation.[9] While strong oxidants like potassium permanganate (KMnO₄) can be effective, they can sometimes lead to ring degradation. A milder and often more selective reagent for this transformation is selenium dioxide (SeO₂).

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (1 eq.) in a suitable solvent such as pyridine or dioxane.

-

Add selenium dioxide (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux (typically 100-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The black selenium byproduct can be filtered off.

-

Acidify the filtrate with hydrochloric acid (HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude quinoline-2-carboxylic acid can be recrystallized from ethanol or water to yield a pure white solid.

-

Step 2: Arndt-Eistert Homologation of Quinoline-2-carboxylic acid

-

Rationale: The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids.[10][11][12][13] It proceeds via a diazoketone intermediate which undergoes a Wolff rearrangement to form a ketene, subsequently trapped by water to yield the homologous acid.[14]

-

Protocol:

-

Acid Chloride Formation: Suspend quinoline-2-carboxylic acid (1 eq.) in an inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (2-3 eq.) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases. Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude quinoline-2-carbonyl chloride.

-

Diazoketone Formation: Dissolve the crude acid chloride in a dry, inert solvent such as diethyl ether or THF and cool to 0 °C in an ice bath. Cautiously add a freshly prepared ethereal solution of diazomethane (CH₂N₂) (2.5 eq.) dropwise with stirring. (CAUTION: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions and specialized glassware). Allow the reaction to warm to room temperature and stir for several hours.

-

Wolff Rearrangement and Hydrolysis: In a separate flask, prepare a suspension of silver(I) oxide (Ag₂O) (0.1 eq.) in water. Add the diazoketone solution from the previous step to the silver oxide suspension and heat gently (40-60 °C) with vigorous stirring. The evolution of nitrogen gas will be observed.

-

After the reaction is complete (indicated by the cessation of gas evolution and TLC analysis), filter the reaction mixture to remove the silver catalyst.

-

Acidify the aqueous filtrate to precipitate this compound.

-

Collect the product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the purified product.

-

Spectroscopic and Analytical Profile

Definitive structural confirmation of this compound requires a combination of spectroscopic techniques. The following data are predicted based on the known spectra of closely related structures like quinoline-2-carboxylic acid and general principles of spectroscopy.[15][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted, in DMSO-d₆) | | ¹³C NMR (Predicted, in DMSO-d₆) | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | ~12.5 (br s, 1H) | -COOH | ~172.0 | C=O | | ~8.3 (d, 1H) | H-4 | ~152.0 | C-2 | | ~8.1 (d, 1H) | H-8 | ~147.0 | C-8a | | ~8.0 (d, 1H) | H-5 | ~138.0 | C-4 | | ~7.8 (t, 1H) | H-7 | ~130.0 | C-7 | | ~7.6 (t, 1H) | H-6 | ~129.5 | C-5 | | ~7.5 (d, 1H) | H-3 | ~128.0 | C-4a | | ~4.0 (s, 2H) | -CH₂- | ~127.5 | C-6 | | | | ~122.0 | C-3 | | | | ~45.0 | -CH₂- |

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 187. A prominent fragment would correspond to the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 142, or the loss of CO₂ (44 Da) to give a fragment at m/z = 143.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 188. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z = 186.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups.[18]

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1710 (strong) | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C and C=N stretches | Quinoline ring |

| ~1300 | C-O stretch | Carboxylic acid |

| 950-900 (broad) | O-H bend | Carboxylic acid dimer |

Chemical Reactivity and Applications

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis.

Reactivity

-

Carboxylic Acid Group: The acid moiety can undergo standard transformations such as esterification, amide bond formation, reduction to an alcohol, and conversion to an acid chloride. These reactions allow for the coupling of the quinoline scaffold to other molecules of interest.

-

Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution, typically at the 5- and 8-positions. The nitrogen atom can also be quaternized.

Applications in Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[6][15][17]

This compound serves as an excellent starting point for the development of novel therapeutic agents. The carboxylic acid handle provides a convenient point for modification, allowing for the exploration of structure-activity relationships (SAR). For example, it can be used to synthesize libraries of amides and esters for screening against various biological targets.[6] Its structural similarity to known bioactive molecules suggests potential for its derivatives to interact with enzymes or receptors involved in disease pathways.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a chemical fume hood. Specific toxicity data is not widely available, and it should be treated as a potentially hazardous substance. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and access through a robust synthetic pathway make it an attractive tool for researchers. The physicochemical and spectroscopic data provided in this guide serve as a critical resource for its use in the laboratory. Further exploration of its derivatives is likely to yield novel compounds with important biological and material properties.

References

- 2. 284477-00-5 | 2-(Quinolin-2-yl)acetic acid - AiFChem [aifchem.com]

- 3. bldpharm.com [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. arctomsci.com [arctomsci.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (Quinolin-2-yl)acetic acid--hydrogen chloride (1/1) | C11H10ClNO2 | CID 12785652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Arndt-Eistert Homologation | Ambeed [ambeed.com]

- 11. Arndt-Eistert Synthesis [organic-chemistry.org]

- 12. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 14. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 15. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 16. researchgate.net [researchgate.net]

- 17. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Quinolin-2-ylacetic Acid: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Quinolin-2-ylacetic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its fundamental chemical properties, detailed synthetic methodologies, and explores its biological activities and potential as a scaffold in drug discovery.

Core Compound Identification

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. Its structure is characterized by an acetic acid moiety attached to the C2 position of the quinoline ring.

| Identifier | Value | Source |

| CAS Number | 284477-00-5 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| IUPAC Name | 2-(quinolin-2-yl)acetic acid | [1] |

Physicochemical and Spectroscopic Profile

This compound typically presents as a solid with solubility in organic solvents. While specific experimental data for the parent compound is not widely published, computational models and data from related structures provide valuable insights.

Computed Properties:

| Property | Value |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 50.2 Ų |

Data sourced from PubChem CID 4711784.[1]

Spectroscopic Characterization (Predicted and Analog-Based):

-

¹H NMR: The spectrum is expected to show characteristic signals for the protons on the quinoline ring, typically in the aromatic region (δ 7.0-9.0 ppm). A singlet corresponding to the methylene (-CH₂) protons of the acetic acid group would likely appear in the range of δ 3.5-4.5 ppm. The acidic proton of the carboxyl group would be a broad singlet at a downfield shift (δ > 10 ppm), often exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum would display signals for the nine carbons of the quinoline ring and the two carbons of the acetic acid side chain. The carbonyl carbon of the carboxylic acid is expected to resonate in the δ 170-180 ppm region.

Synthesis of this compound: A Guided Protocol

While a direct, one-pot synthesis of this compound is not prominently featured in readily accessible literature, a logical and field-proven synthetic strategy can be designed based on established organic chemistry principles. A plausible and efficient route involves the preparation of an intermediate, ethyl 2-(quinolin-2-yl)acetate, followed by its hydrolysis.

Workflow for the Synthesis of this compound

Caption: A proposed three-step synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(quinolin-2-yl)acetate

This step can be approached via the reaction of a suitable quinoline precursor. A common method involves the nucleophilic substitution of 2-chloroquinoline with a malonic ester, followed by decarboxylation.

-

Preparation of the Nucleophile: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Reaction with Diethyl Malonate: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

Addition of 2-Chloroquinoline: Add 2-chloroquinoline to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Decarboxylation: After completion, cool the reaction mixture, neutralize with a dilute acid, and extract the product with an organic solvent. The crude product, ethyl 2-(quinolin-2-yl)malonate, can be subjected to acidic hydrolysis and heating to facilitate decarboxylation, yielding ethyl 2-(quinolin-2-yl)acetate.

Step 2: Hydrolysis to this compound

The final step involves the hydrolysis of the ester to the corresponding carboxylic acid.

-

Base Hydrolysis: Dissolve the ethyl 2-(quinolin-2-yl)acetate from the previous step in a suitable solvent such as ethanol. Add an aqueous solution of a base, for example, sodium hydroxide or potassium hydroxide.

-

Reflux: Heat the mixture to reflux for a period sufficient to ensure complete hydrolysis, which can be monitored by TLC.

-

Acidification and Isolation: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 3-4. The desired this compound will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity compound.

Biological Activity and Drug Development Potential

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[2] While specific data for this compound is limited, the broader class of quinoline carboxylic acids has demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents.

Anti-inflammatory Activity

Quinoline derivatives are known to possess anti-inflammatory properties. The mechanism of action for many of these compounds is believed to involve the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, and its inhibition is a primary target for many anti-inflammatory drugs.[3] It is plausible that this compound could exert anti-inflammatory effects through the inhibition of this pathway. Furthermore, some quinoline derivatives with a carboxylic acid moiety have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Anticancer and Enzyme Inhibitory Potential

Recent studies have highlighted the potential of quinoline-based compounds as inhibitors of various enzymes, including those that act on DNA.[4][5] For instance, certain quinoline analogs have been shown to inhibit human DNA methyltransferases (DNMTs).[4] Additionally, quinoline derivatives have been investigated as proteasome inhibitors, which is a validated strategy in cancer therapy.[6] An aryl ester derivative of the closely related quinoline-2-carboxylic acid has demonstrated the ability to induce apoptosis and cell cycle arrest in prostate cancer cell lines.[7]

Signaling Pathway Modulation

The structural features of this compound suggest its potential to interact with various biological targets. The quinoline ring system can participate in π-π stacking and hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds and electrostatic interactions with receptor or enzyme active sites.

Caption: A potential mechanism of action for this compound in inflammatory pathways.

Conclusion and Future Directions

This compound represents a valuable chemical entity with a foundation in the well-established pharmacological importance of the quinoline scaffold. While further research is required to fully elucidate its specific biological targets and mechanisms of action, its structural similarity to other bioactive quinoline derivatives suggests significant potential in the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. Future studies should focus on the development of optimized synthetic routes, comprehensive spectroscopic characterization, and in-depth biological evaluation to unlock the full therapeutic potential of this promising compound.

References

- 1. 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Journey of Quinolone Carboxylic Acids: From Byproduct to Blockbuster Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolone carboxylic acids represent a cornerstone of modern antibacterial therapy, a class of synthetic agents whose broad spectrum and potent bactericidal activity have saved countless lives. Their discovery, however, was not the result of a targeted drug design program but rather a serendipitous finding stemming from the synthesis of an entirely different class of therapeutic agents. This guide provides a comprehensive technical overview of the discovery, history, and development of quinolone carboxylic acids, tracing their evolution from an unexpected laboratory byproduct to a multi-generational class of indispensable antibiotics. We will delve into the key scientific milestones, the causality behind pivotal experimental choices, and the structure-activity relationships that guided their transformation into highly effective drugs.

The Genesis: An Unexpected Discovery in Antimalarial Research

The story of quinoline carboxylic acids begins in the late 1950s at the Sterling-Winthrop Research Institute. Chemist George Lesher and his colleagues were working on the synthesis of chloroquine, an antimalarial drug. During the purification of an intermediate in the chloroquine synthesis, a byproduct was isolated and identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][2] This compound was a regioisomer of the expected intermediate.[2]

This accidental discovery could have been easily dismissed, but the research team's scientific curiosity led them to screen the compound for biological activity. To their surprise, it exhibited modest antibacterial properties.[2] This unexpected finding served as the crucial lead structure that initiated a dedicated research program to synthesize and evaluate analogs with improved antibacterial potency.[2]

This initial discovery highlights a critical aspect of pharmaceutical research: the importance of keen observation and the willingness to investigate unexpected findings. The causality behind this pivotal moment was not a preconceived hypothesis but rather the recognition of potential in an anomaly.

From a Quinoline Lead to a Naphthyridine Antibiotic: The Birth of Nalidixic Acid

The initial lead, a quinoline carboxylic acid, provided the foundational scaffold. However, early structure-activity relationship (SAR) studies guided the Sterling team to explore related heterocyclic systems. One of the key modifications was the replacement of the quinoline ring system with a 1,8-naphthyridine core. This bioisosteric replacement, where a carbon atom in the benzene ring of quinoline is replaced by a nitrogen atom, proved to be a critical step. The rationale behind exploring the 1,8-naphthyridine scaffold was likely driven by the desire to modulate the electronic and steric properties of the molecule to enhance its interaction with the bacterial target and improve its pharmacokinetic profile.[3]

This line of investigation culminated in the synthesis of nalidixic acid in 1962, the first clinically useful member of the quinolone class.[4] Technically a naphthyridine, nalidixic acid is considered the progenitor of all quinolone antibiotics.[4] It exhibited significant activity against Gram-negative bacteria and was introduced into clinical practice in 1967 for the treatment of urinary tract infections.[4]

The timeline below illustrates the key early milestones in the discovery of quinolone carboxylic acids.

Caption: A timeline of the key events in the discovery of quinolone carboxylic acids.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6][7] These enzymes are crucial for DNA replication, transcription, and repair by managing the topological state of the bacterial chromosome.[7]

The mechanism involves the formation of a ternary complex between the quinolone, the enzyme, and the bacterial DNA.[1][6] The quinolone molecule intercalates into the DNA at the site of the enzyme-mediated double-strand break.[6] This stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of the broken DNA strands.[1][7] The accumulation of these stalled complexes leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[1]

The following diagram illustrates the mechanism of action of quinolone carboxylic acids.

Caption: Mechanism of action of quinolone carboxylic acids.

The Evolution to Fluoroquinolones: A Leap in Potency and Spectrum

While nalidixic acid was a groundbreaking discovery, its clinical utility was limited by its narrow spectrum of activity (primarily against Gram-negative enteric bacilli), modest potency, and the rapid development of bacterial resistance.[8] This spurred further research to develop more effective analogs.

A major breakthrough occurred in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring and a piperazine ring at the C-7 position.[2][9] This led to the development of the fluoroquinolones, a second generation of quinolones with significantly enhanced antibacterial activity.[9] Norfloxacin was the first fluoroquinolone, followed by ciprofloxacin, which exhibited even greater potency and a broader spectrum of activity, including activity against Pseudomonas aeruginosa.[8]

Subsequent generations of fluoroquinolones have involved further modifications to the core structure, leading to improved pharmacokinetic properties, enhanced activity against Gram-positive bacteria (such as Streptococcus pneumoniae), and activity against atypical pathogens and anaerobes.[8]

Generations of Quinolone Carboxylic Acids

| Generation | Key Compounds | Spectrum of Activity | Clinical Applications |

| First | Nalidixic acid, Cinoxacin | Primarily Gram-negative enteric bacilli | Uncomplicated urinary tract infections |

| Second | Norfloxacin, Ciprofloxacin, Ofloxacin | Broadened Gram-negative spectrum (including P. aeruginosa), some Gram-positive and atypical coverage | Complicated UTIs, respiratory tract infections, skin and soft tissue infections |

| Third | Levofloxacin, Gatifloxacin | Enhanced Gram-positive (including S. pneumoniae) and atypical pathogen coverage | Community-acquired pneumonia, sinusitis, bronchitis |

| Fourth | Trovafloxacin, Moxifloxacin | Broad-spectrum including anaerobic coverage | Wide range of serious infections (use of some agents limited due to toxicity) |

Experimental Protocol: Synthesis of Nalidixic Acid

The following is a representative, multi-step laboratory synthesis of nalidixic acid, illustrating the chemical transformations involved in constructing this pioneering antibiotic.[10][11]

Step 1: Synthesis of Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate (Intermediate 1)

-

In a three-necked flask equipped with a mechanical stirrer, add 130g of 2-amino-6-picoline and 300g of diethyl ethoxymethylenemalonate.[10]

-

Heat the mixture with stirring. Once the temperature reaches 90°C, maintain the insulation and continue the reaction until completion (monitored by TLC).[10]

-

Cool the reaction mixture to room temperature to obtain the crude product.

-

Recrystallize the crude product from ethanol and dry the resulting solid to obtain the finished Intermediate 1.[10]

Step 2: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Intermediate 2)

-

In a suitable reaction vessel, add phenyl ether and heat to reflux (approximately 200-230°C).[10]

-

Add Intermediate 1 to the refluxing phenyl ether and continue the backflow reaction for 50-100 minutes, monitoring for the consumption of the starting material.[10]

-

After the reaction is complete, perform an appropriate work-up of the reaction solution to obtain the finished Intermediate 2.

Step 3: Synthesis of 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid (Nalidixic Acid)

-

In a reaction kettle, add Intermediate 2, water, and tetrahydrofuran (THF) and stir until the solid is dissolved.[10]

-

Add sodium hydroxide in batches and then heat the mixture to reflux.[10]

-

Monitor the reaction until the starting material is completely consumed.

-

Distill off the THF.

-

Cool the remaining aqueous solution to room temperature and adjust the pH to 3 with acid, which will cause the product to precipitate.[10]

-

Filter the solid, wash it with water, and dry it to obtain the final product, nalidixic acid.[10]

Quantitative Data: Antibacterial Spectrum and Pharmacokinetics

The following tables provide a comparative overview of the in vitro activity and pharmacokinetic properties of representative quinolone carboxylic acids from different generations.

Table 1: Comparative In Vitro Activity (MIC₉₀, µg/mL) of Quinolones [12]

| Organism | Nalidixic Acid | Ciprofloxacin | Levofloxacin | Moxifloxacin |

| Escherichia coli | 8 | 0.03 | 0.06 | 0.06 |

| Klebsiella pneumoniae | 16 | 0.12 | 0.25 | 0.12 |

| Pseudomonas aeruginosa | >128 | 0.5 | 1 | 4 |

| Staphylococcus aureus (MSSA) | >128 | 0.5 | 0.5 | 0.12 |

| Streptococcus pneumoniae | >128 | 1 | 1 | 0.25 |

Table 2: Comparative Pharmacokinetic Properties of Quinolones [13][14]

| Drug | Bioavailability (%) | Half-life (h) | Protein Binding (%) | Primary Elimination Route |

| Nalidixic Acid | ~96 | 1.5-2.5 | >80 | Renal/Metabolism |

| Ciprofloxacin | 60-80 | 3-5 | 20-40 | Renal |

| Levofloxacin | >99 | 6-8 | 24-38 | Renal |

| Moxifloxacin | ~90 | 12 | ~50 | Hepatic/Renal |

Conclusion

The discovery and development of quinolone carboxylic acids is a testament to the power of serendipity in scientific research, coupled with insightful chemical intuition and rigorous structure-activity relationship studies. From an unexpected byproduct in an antimalarial synthesis to a multi-generational class of broad-spectrum antibiotics, the journey of quinolones has fundamentally transformed the treatment of bacterial infections. The continuous evolution of this class, driven by the need to combat emerging resistance and improve safety profiles, underscores the enduring importance of medicinal chemistry in addressing global health challenges. This guide has provided a technical overview of this remarkable story, offering valuable insights for researchers and drug development professionals working to discover the next generation of life-saving therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinolones: structure-activity relationships and future predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]

- 11. rroij.com [rroij.com]

- 12. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

Quinolin-2-ylacetic Acid: A Privileged Scaffold in Drug Discovery and a Deep Dive into its Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Nucleus as a Cornerstone in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the field of medicinal chemistry. Its presence in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities has cemented its status as a "privileged structure." This guide focuses on a specific and highly promising derivative: quinolin-2-ylacetic acid. We will delve into its synthesis, and more critically, its known biological activities, exploring the mechanistic underpinnings of its therapeutic potential. This document is designed to be a comprehensive resource, providing not only a thorough review of the current state of research but also actionable experimental protocols and data-driven insights to empower researchers in their quest for novel therapeutics.

Synthetic Strategies: Crafting the this compound Core

The synthesis of this compound is a critical first step in the exploration of its biological potential and the generation of novel derivatives. A robust and versatile synthetic route often begins with the readily available precursor, 2-methylquinoline. The overall strategy involves the oxidation of the methyl group to a carboxylic acid, followed by a one-carbon homologation.

Experimental Protocol: A Two-Step Synthesis of this compound

This protocol outlines a reliable method for the preparation of this compound, commencing with the oxidation of 2-methylquinoline to form quinoline-2-carboxylic acid, which is then subjected to Arndt-Eistert homologation.

Step 1: Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methylquinoline (1 equivalent) in a suitable solvent such as pyridine or water.

-

Oxidation: While stirring, add a strong oxidizing agent, such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄), in portions. The reaction mixture is then heated to reflux for several hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If SeO₂ is used, the precipitated selenium can be filtered off. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the quinoline-2-carboxylic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure quinoline-2-carboxylic acid.

Step 2: Arndt-Eistert Homologation to this compound [1][2][3][4][5]

-

Acid Chloride Formation: In a dry flask under an inert atmosphere, suspend quinoline-2-carboxylic acid (1 equivalent) in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2 equivalents) dropwise at 0 °C. The reaction is then stirred at room temperature until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy). The excess reagent and solvent are removed under reduced pressure.

-

Diazoketone Formation: The crude quinoline-2-carbonyl chloride is dissolved in a dry, inert solvent (e.g., diethyl ether or THF). This solution is added dropwise to a solution of diazomethane (CH₂N₂) in diethyl ether at 0 °C. It is crucial to use an excess of diazomethane to react with the generated HCl. The reaction is stirred at 0 °C for a few hours and then allowed to warm to room temperature.

-

Wolff Rearrangement: The resulting diazoketone is then subjected to Wolff rearrangement. This can be achieved by photolysis, thermolysis, or, more commonly, by catalysis with a metal salt such as silver oxide (Ag₂O) or silver benzoate in the presence of water. The reaction mixture is typically heated in a solvent like dioxane or THF with water.

-

Work-up and Purification: After the rearrangement is complete, the reaction mixture is acidified, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude this compound, which can be purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Biological Activities: A Multifaceted Pharmacological Profile

This compound and its derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. The primary areas of investigation include their anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a plethora of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline derivatives have emerged as potent anti-inflammatory agents, and this compound provides a valuable scaffold for the development of such compounds.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The anti-inflammatory effects of many quinoline derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. This compound derivatives have been shown to suppress the activation of NF-κB, thereby downregulating the production of inflammatory mediators.

Caption: Inhibition of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory efficacy of this compound derivatives has been evaluated in various in vitro and in vivo models.

| Compound | Assay | Cell Line/Model | IC₅₀ (µM) | Reference |

| Phenyl Quinoline Phenol Derivative 4h | COX-2 Inhibition | In vitro | 0.026 | [6] |

| Phenyl Quinoline Phenol Derivative 4j | COX-2 Inhibition | In vitro | 0.102 | [6] |

| Phenyl Quinoline Phenol Derivative 4f | HRBC Membrane Stabilization | In vitro | 0.064 | [6] |

| Phenyl Quinoline Phenol Derivative 4h | HRBC Membrane Stabilization | In vitro | 0.021 | [6] |

| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable activity | [7] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable activity | [7] |

Note: Specific IC₅₀ values for the parent this compound in common anti-inflammatory assays were not consistently available in the reviewed literature. The table presents data for closely related analogs to demonstrate the potential of the quinoline carboxylic acid scaffold.

Experimental Protocols for Assessing Anti-inflammatory Activity

-

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages: This is a standard in vitro assay to screen for anti-inflammatory activity.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce nitric oxide (NO) production.

-

Griess Assay: Measure the nitrite concentration in the culture supernatant, a stable metabolite of NO, using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. A parallel cell viability assay (e.g., MTT) is crucial to ensure the observed effects are not due to cytotoxicity.

-

-

Carrageenan-Induced Paw Edema in Rodents: This is a classic in vivo model of acute inflammation.

-

Animal Model: Use male Sprague-Dawley rats or Swiss albino mice.

-

Dosing: Administer the test compound or vehicle orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

-

Anticancer Activity

The quinoline scaffold is a recurring motif in a number of approved and investigational anticancer drugs. This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.

Mechanism of Action: Induction of Apoptosis via the Bax/Bcl-2 Pathway

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by modulating the expression of proteins in the Bcl-2 family, which are key regulators of the intrinsic apoptotic pathway. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. Conversely, anti-apoptotic proteins like Bcl-2 inhibit this process. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Studies have shown that certain this compound derivatives can upregulate Bax and downregulate Bcl-2 expression, shifting the cellular balance towards apoptosis.

Caption: Induction of apoptosis via the Bax/Bcl-2 pathway.

Quantitative Anticancer Activity Data

The cytotoxic potential of this compound and its derivatives has been quantified against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ | Reference |

| Quinoline-2-carboxylic acid | HELA | Cervical Cancer | Significant cytotoxicity | [7] |

| Quinoline-2-carboxylic acid | MCF7 | Breast Cancer | Remarkable growth inhibition | [7] |

| Compound 14 | PAR cells | - | 5.43 ± 0.38 µM | [4] |

| Compound 14 | MDR cells | - | 4.28 ± 0.25 µM | [4] |

| Compound 16 | PAR cells | - | 26.40 ± 0.53 µM | [4] |

| Compound 16 | MDR cells | - | 12.91 ± 0.35 µM | [4] |

| MC-5-2 | MDA-MB-231 | Breast Cancer | Lowest IC₅₀ value | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. The quinoline core is present in many well-established antibacterial drugs, and derivatives of this compound have also shown promising antimicrobial activity.

Mechanism of Action: Inhibition of DNA Gyrase

The primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase). DNA gyrase is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, quinolones disrupt these critical cellular processes, leading to bacterial cell death. It is highly probable that this compound and its active derivatives share this mechanism of action. Some quinoline derivatives have also been shown to disrupt the bacterial cell membrane.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Quinoline Hybrid 10 | S. aureus | 0.24 | [1] |

| Quinoline Hybrid 11 | S. aureus | 0.12 | [1] |

| Quinoline Hybrid 12 | S. aureus | 0.24 | [1] |

| Quinoline Hybrid 13 | S. aureus | 0.12 | [1] |

| Quinoline Hybrid 14 | S. aureus | 0.12 | [1] |

| 2-sulfoether-4-quinolone 15 | S. aureus | 0.8 µM | [1] |

| 2-sulfoether-4-quinolone 15 | B. cereus | 0.8 µM | [1] |

| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 | |

| Quinoline-based hydroxyimidazolium hybrid 7h | S. aureus | 20 | |

| Quinoline-based hydroxyimidazolium hybrid 7a | M. tuberculosis H37Rv | 20 | |

| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 10 |

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and promising scaffold in the landscape of drug discovery. The multifaceted biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects, underscore their therapeutic potential. The mechanistic insights into their modes of action, particularly the modulation of key signaling pathways like NF-κB and the intrinsic apoptotic pathway, provide a solid foundation for rational drug design and optimization.

The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate the efficacy of novel this compound analogs. Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to enhance potency and selectivity for specific biological targets.

-

Pharmacokinetic and Pharmacodynamic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy and Safety Studies: Rigorous evaluation of the therapeutic efficacy and toxicity of promising candidates in relevant animal models of disease.

-

Exploration of Novel Biological Targets: Investigating the potential of this compound derivatives to modulate other clinically relevant pathways.

By leveraging the knowledge and methodologies presented in this technical guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. Arndt-Eistert Homologation | Ambeed [ambeed.com]

- 2. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 6. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 7. US3829432A - Process for the oxidation of quinoline - Google Patents [patents.google.com]

- 8. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinolin-2-ylacetic Acid: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of Quinolin-2-ylacetic acid and its derivatives for researchers, scientists, and drug development professionals.

The quinoline scaffold, a fused bicyclic heterocycle, represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast library of quinoline derivatives, this compound has emerged as a compound of significant interest, demonstrating potential as a versatile precursor for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive literature review of the research surrounding this compound, delving into its synthesis, established and potential biological activities, and underlying mechanisms of action.

Synthesis of this compound: Navigating the Synthetic Landscape

The efficient synthesis of this compound is a critical first step in exploring its therapeutic potential. While various methods for the synthesis of quinoline derivatives exist, a direct, high-yield protocol for this compound can be elusive. This section outlines a plausible and referenced synthetic approach, starting from readily available precursors.

Proposed Synthetic Pathway: From 2-Methylquinoline to this compound

A common and effective strategy for the synthesis of this compound involves the functionalization of the methyl group of 2-methylquinoline (quinaldine). This multi-step process leverages well-established organic reactions to achieve the desired acetic acid moiety at the 2-position of the quinoline ring.

Experimental Protocol:

Step 1: Synthesis of 2-(Chloromethyl)quinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoline in a suitable solvent such as carbon tetrachloride.

-

Radical Initiation: Add N-chlorosuccinimide (NCS) and a radical initiator, such as benzoyl peroxide, to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture, filter to remove succinimide, and wash the filtrate with an aqueous solution of sodium bicarbonate and then with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-(chloromethyl)quinoline.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of NCS and a radical initiator facilitates the free-radical chlorination of the activated methyl group of 2-methylquinoline. Carbon tetrachloride is a classic solvent for such reactions, although greener alternatives should be considered where feasible.

Step 2: Cyanation of 2-(Chloromethyl)quinoline

-

Reaction Setup: Dissolve the purified 2-(chloromethyl)quinoline in a polar aprotic solvent like dimethylformamide (DMF).

-

Nucleophilic Substitution: Add a cyanide source, such as sodium cyanide or potassium cyanide, to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality Behind Experimental Choices: The highly nucleophilic cyanide ion displaces the chloride from the benzylic-like position of 2-(chloromethyl)quinoline in an SN2 reaction. DMF is an excellent solvent for this type of reaction as it solvates the cation, leaving the cyanide anion more reactive.

Step 3: Hydrolysis of 2-(Quinolin-2-yl)acetonitrile to this compound

-

Reaction Setup: Place the crude 2-(quinolin-2-yl)acetonitrile in a round-bottom flask.

-

Acid Hydrolysis: Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, and heat the mixture under reflux.

-

Reaction Monitoring: Monitor the reaction for the disappearance of the nitrile starting material and the formation of the carboxylic acid product by TLC.

-

Work-up and Purification: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the product. Filter the solid, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The reaction proceeds via the formation of a carboximidic acid intermediate, which is then hydrolyzed to the final product.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic route for this compound.

Biological Activities of this compound and Its Derivatives

While specific biological data for this compound is limited in publicly available literature, the broader class of quinoline derivatives exhibits a remarkable range of pharmacological activities.[1][2] This section will review the known activities of closely related compounds, providing a strong rationale for the further investigation of this compound.

Antimicrobial Activity

Quinoline derivatives have a long and successful history as antimicrobial agents. The core quinoline structure is present in several established antibacterial and antimalarial drugs. Research on derivatives of quinoline-2-carboxylic acid has demonstrated their potential as antimicrobial agents. For instance, novel Mannich bases, Schiff bases, and heterocyclic compounds synthesized from quinoline-2-carboxylic acid have shown significant antimicrobial properties.[1]

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening

-

Culture Preparation: Prepare a fresh inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth and adjust the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Preparation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound (dissolved in a suitable solvent like DMSO) at various concentrations into the wells. A solvent control (DMSO) and a positive control (a known antibiotic) should be included.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Anti-inflammatory and Analgesic Activity

Derivatives of quinoline carboxylic acids have also been investigated for their anti-inflammatory and analgesic properties. Studies on esters and amides of quinoline-2-carboxylic acid have shown promising anti-inflammatory and analgesic activities in animal models, comparable to the standard drug diclofenac sodium. This suggests that this compound and its derivatives could be valuable leads in the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents. Derivatives of quinoline-2-one have demonstrated antitumor activity.[3] A study on a quinolinol derivative, DNAC-2, revealed its potent anti-MRSA activity, which was attributed to its ability to target the bacterial membrane, leading to depolarization and inhibition of macromolecular synthesis.[4] While this study focused on antibacterial activity, the mechanism of membrane disruption is also a valid strategy in cancer therapy.

Potential Mechanisms of Action

The diverse biological activities of quinoline derivatives are a result of their ability to interact with a variety of biological targets. While the specific mechanism of action for this compound has not been elucidated, insights can be drawn from related compounds.

Potential Molecular Targets:

-

Bacterial DNA Gyrase and Topoisomerase IV: Fluoroquinolone antibiotics, a major class of quinoline-based drugs, inhibit these essential bacterial enzymes, leading to the disruption of DNA replication and repair.

-

Heme Polymerization: In the context of malaria, quinoline antimalarials are thought to interfere with the detoxification of heme in the parasite's food vacuole.

-

Kinase Inhibition: Many quinoline derivatives have been developed as kinase inhibitors for the treatment of cancer.

-

Membrane Disruption: As seen with the quinolinol derivative DNAC-2, some quinolines can directly target and disrupt the integrity of cell membranes.[4]

Diagram of Potential Mechanisms of Action:

Caption: Potential mechanisms of action for this compound.

Future Directions and Conclusion

This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. The established synthetic routes to related compounds provide a solid foundation for the efficient production of this molecule and its derivatives. The broad spectrum of biological activities observed in the wider quinoline family strongly suggests that this compound could be a valuable starting point for the development of novel antimicrobial, anti-inflammatory, and anticancer agents.

Future research should focus on several key areas:

-

Optimization of Synthesis: Development of a high-yield, scalable, and environmentally friendly synthesis of this compound.

-

Comprehensive Biological Screening: Systematic evaluation of this compound and a library of its derivatives against a wide range of microbial strains, cancer cell lines, and in models of inflammation.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its biological activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a diverse range of derivatives to identify the key structural features required for potent and selective activity.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 3. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 4. A quinolinol-based small molecule with anti-MRSA activity that targets bacterial membrane and promotes fermentative metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Quinolin-2-ylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2-ylacetic acid, a heterocyclic aromatic compound, serves as a valuable scaffold in medicinal chemistry and materials science. Its structural framework, featuring a quinoline nucleus linked to an acetic acid moiety, imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Isomeric Considerations

This compound (C₁₁H₉NO₂) possesses a molecular weight of approximately 187.19 g/mol .[1] It is crucial to distinguish it from its isomers, such as quinolin-3-ylacetic acid, as the position of the acetic acid substituent on the quinoline ring significantly influences the spectroscopic signatures.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the quinoline ring and the methylene group of the acetic acid side chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.3 | d | ~8.5 |

| H-4 | ~8.1 | d | ~8.5 |

| H-5 | ~7.8 | d | ~8.2 |

| H-6 | ~7.6 | t | ~7.5 |

| H-7 | ~7.9 | t | ~7.7 |

| H-8 | ~8.0 | d | ~8.0 |

| -CH₂- | ~4.0 | s | - |

| -COOH | ~12.0-13.0 | br s | - |

d = doublet, t = triplet, s = singlet, br s = broad singlet

Interpretation and Causality:

-

Aromatic Protons (H-3 to H-8): The protons on the quinoline ring are expected to resonate in the downfield region (7.6-8.3 ppm) due to the deshielding effect of the aromatic ring currents. The electron-withdrawing nitrogen atom will cause the protons on the heterocyclic ring (H-3 and H-4) to appear at a lower field compared to those on the carbocyclic ring. The observed multiplicities (doublets and triplets) arise from spin-spin coupling with adjacent protons.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are therefore expected to appear as a singlet at approximately 4.0 ppm. The adjacent carbonyl group and the quinoline ring both exert a deshielding effect on these protons.

-

Carboxylic Acid Proton (-COOH): The acidic proton is typically observed as a broad singlet at a very downfield chemical shift (12.0-13.0 ppm) and its signal intensity and position can be affected by solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~122 |

| C-4 | ~137 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~127 |

| C-7 | ~130 |

| C-8 | ~128 |

| C-8a | ~148 |

| -CH₂- | ~45 |

| -C=O | ~172 |

Interpretation and Causality:

-

Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (122-155 ppm). The carbon atom attached to the nitrogen (C-2) and the bridgehead carbons (C-4a and C-8a) are expected to be the most downfield.

-

Methylene Carbon (-CH₂-): The methylene carbon is expected to appear around 45 ppm.

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid will be the most downfield signal in the spectrum, appearing at approximately 172 ppm.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters (300-600 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Set the number of scans to 16-64 for a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum with proton decoupling.

-

Use a spectral width of approximately 220 ppm.

-

A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic) | Medium |

| ~1710 | C=O stretch (carboxylic acid) | Strong |

| 1600-1450 | C=C and C=N stretch (aromatic) | Medium-Strong |

| ~1300 | O-H bend (carboxylic acid) | Medium |

| ~1200 | C-O stretch (carboxylic acid) | Medium |

Interpretation and Causality:

-

O-H Stretch: The most characteristic feature will be a very broad and strong absorption band in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp peak around 1710 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.

-

Aromatic Stretches: Medium to strong bands in the 1600-1450 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the quinoline ring.

-

C-H Stretches: Aromatic C-H stretches will appear as medium intensity bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be observed just below 3000 cm⁻¹.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Instrumental Parameters:

-

Collect the spectrum in the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal before running the sample.

-

-

Data Processing:

-

Perform an ATR correction if necessary.

-

Baseline correct the spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Electron Ionization (EI) Mass Spectrometry

Under EI conditions, this compound is expected to produce a molecular ion peak and several characteristic fragment ions. The fragmentation pattern can be predicted based on the behavior of similar compounds like quinoline-2-carboxylic acid.[2]

Table 4: Predicted Key Fragment Ions of this compound in EI-MS

| m/z | Assignment | Description |

| 187 | [M]⁺˙ | Molecular Ion |

| 142 | [M - COOH]⁺ | Loss of the carboxyl radical |

| 128 | [M - CH₂COOH]⁺ | Loss of the carboxymethyl radical |

| 101 | [C₇H₅N]⁺ | Subsequent loss of HCN from the quinoline ring fragment |

Interpretation and Causality:

-

Molecular Ion ([M]⁺˙): The peak at m/z 187 corresponds to the intact molecule with one electron removed.

-

Loss of Carboxyl Radical ([M - COOH]⁺): A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical, leading to a peak at m/z 142.

-

Loss of Carboxymethyl Radical ([M - CH₂COOH]⁺): Cleavage of the bond between the quinoline ring and the methylene group results in the loss of the carboxymethyl radical and the formation of the stable quinoline cation at m/z 128.

-

Further Fragmentation: The quinoline fragment can further lose hydrogen cyanide (HCN) to give a fragment at m/z 101.

Figure 2. Proposed EI-MS fragmentation of this compound.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable after derivatization).

-

-

Ionization:

-

Use a standard electron ionization energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose fragmentation pathways consistent with the structure.

-

Conclusion

The spectroscopic data presented in this guide, including predicted NMR, IR, and MS spectra, provide a robust framework for the characterization of this compound. The detailed interpretations and experimental protocols are designed to assist researchers in confirming the identity and purity of their samples, as well as in understanding the structural nuances of this important molecule. By leveraging the insights from closely related analogs and fundamental spectroscopic principles, scientists can confidently employ these techniques in their research and development endeavors.

References

The Quinoline Scaffold: A Privileged Heterocycle in Modern Therapeutics

A Senior Application Scientist's Guide to the Pharmacological Versatility and Therapeutic Applications of Quinoline-Based Compounds

Introduction: The Enduring Legacy of Quinoline in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First isolated from coal tar in 1834, its true potential was unlocked with the discovery of quinine, a quinoline alkaloid from the bark of the Cinchona tree, as the first effective treatment for malaria.[3][4][5] This seminal discovery heralded the beginning of a long and fruitful journey for quinoline-based compounds in drug discovery. The structural rigidity and the presence of a nitrogen atom in the quinoline nucleus provide a unique three-dimensional arrangement that allows for diverse interactions with biological targets. Furthermore, the scaffold's susceptibility to a wide array of chemical modifications enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in the design of novel therapeutic agents.[3][6] This guide provides an in-depth exploration of the multifaceted therapeutic applications of quinoline compounds, delving into their mechanisms of action, key drug examples, and the experimental methodologies employed in their evaluation.

I. Antimalarial Applications: The Genesis of Quinoline's Therapeutic Journey

The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, the archetypal quinoline antimalarial, and its synthetic analogs have been instrumental in combating this devastating parasitic disease for centuries.[5][7][8]

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for many quinoline antimalarials, including the widely used chloroquine, involves the disruption of the parasite's detoxification pathway for heme.[7][9] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin within its acidic digestive vacuole.[9][10]

Quinoline antimalarials, being weak bases, accumulate in the acidic environment of the parasite's digestive vacuole.[7] Here, they are thought to cap the growing faces of hemozoin crystals, preventing further polymerization.[10] This inhibition leads to the buildup of toxic free heme, which in turn generates reactive oxygen species and damages parasite membranes, ultimately leading to its death.[7]

Diagram: Mechanism of Action of Chloroquine

Caption: Chloroquine inhibits heme polymerization in the parasite's digestive vacuole.

Key Quinoline-Based Antimalarial Drugs

The quinoline scaffold has given rise to a number of critical antimalarial drugs, each with distinct properties and applications.

| Drug | Chemical Structure | Key Features & Applications |

| Quinine | (R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol | The first effective treatment for malaria. Still used for severe Plasmodium falciparum malaria, often in combination with other drugs.[5][8] |

| Chloroquine | 7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline | A once widely used and affordable drug for both treatment and prophylaxis. However, widespread resistance has limited its efficacy in many regions.[4][7] |

| Mefloquine | (R,S)-2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S,R)-piperidin-2-yl]methanol | Effective against many chloroquine-resistant strains of P. falciparum. Used for both treatment and prophylaxis.[7] |

| Primaquine | 8-(4-amino-1-methylbutylamino)-6-methoxyquinoline | An 8-aminoquinoline effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, preventing relapse.[11] |

| Tafenoquine | 8-[(4-amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline | A long-acting 8-aminoquinoline for the radical cure of P. vivax malaria.[11] |

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol outlines a common method for assessing the in vitro efficacy of quinoline compounds against P. falciparum.

Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite proliferation.

Methodology:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

-

Compound Preparation: Prepare a stock solution of the test quinoline compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations.

-

Assay Plate Preparation: Add 100 µL of the synchronized parasite culture (ring stage, ~1% parasitemia) to each well of a 96-well microtiter plate.

-

Drug Addition: Add 100 µL of the diluted compound solutions to the respective wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining:

-

Prepare a lysis buffer containing SYBR Green I dye.

-

After incubation, carefully remove the culture medium and add 100 µL of the lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

-